N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPP belongs to the class of pyrazole compounds and has been extensively studied for its ability to modulate various biological processes.
Mechanism of Action
N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide exerts its therapeutic effects by modulating various biological processes. In cancer cells, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase. In inflammation, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In neurological disorders, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide induces apoptosis and inhibits cell proliferation. In inflammation, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines and inhibits inflammation. In neurological disorders, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide reduces oxidative stress and inflammation and has neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to modulate various biological processes, making it a versatile compound for studying different diseases. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide is its potential toxicity, which requires careful dosage and administration.
Future Directions
There are several future directions for studying N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide. In cancer research, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In inflammation, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide could be studied for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide could be studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to optimize the synthesis method of N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide and to investigate its potential side effects and toxicity.
Synthesis Methods
N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 2-chlorobenzonitrile with 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The resulting compound is then treated with acetic anhydride to obtain N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide as a white crystalline solid.
Scientific Research Applications
N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
N-(2-chlorophenyl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide |
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Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N,5-dimethyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c1-13-15(12-20-22(13)14-8-4-3-5-9-14)18(23)21(2)17-11-7-6-10-16(17)19/h3-12H,1-2H3 |
InChI Key |
XVHANNFKVORIIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3Cl |
solubility |
44.8 [ug/mL] |
Origin of Product |
United States |
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